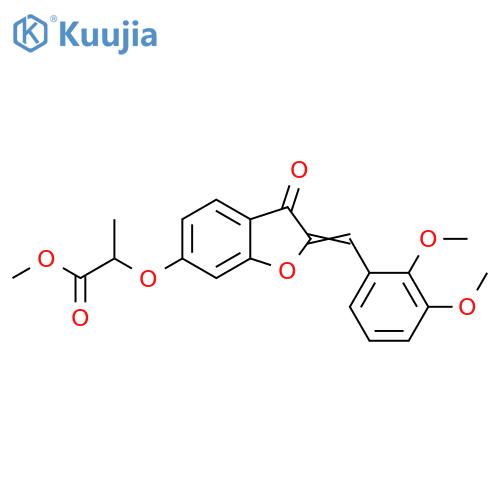Cas no 620546-44-3 (methyl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate)

620546-44-3 structure
商品名:methyl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate
CAS番号:620546-44-3
MF:C21H20O7
メガワット:384.379306793213
CID:5417326
methyl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate 化学的及び物理的性質
名前と識別子
-
- (Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- methyl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate
-
- インチ: 1S/C21H20O7/c1-12(21(23)26-4)27-14-8-9-15-17(11-14)28-18(19(15)22)10-13-6-5-7-16(24-2)20(13)25-3/h5-12H,1-4H3
- InChIKey: PUVFXLLIBWYAPB-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C(OC1C=C2OC(=CC3=CC=CC(OC)=C3OC)C(=O)C2=CC=1)C
methyl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3385-0782-5mg |
methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |
620546-44-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3385-0782-3mg |
methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |
620546-44-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3385-0782-5μmol |
methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |
620546-44-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3385-0782-20μmol |
methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |
620546-44-3 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3385-0782-4mg |
methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |
620546-44-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3385-0782-50mg |
methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |
620546-44-3 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
| Life Chemicals | F3385-0782-75mg |
methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |
620546-44-3 | 90%+ | 75mg |
$208.0 | 2023-04-26 | |
| Life Chemicals | F3385-0782-20mg |
methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |
620546-44-3 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
| Life Chemicals | F3385-0782-2mg |
methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |
620546-44-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3385-0782-2μmol |
methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |
620546-44-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 |
methyl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
620546-44-3 (methyl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate) 関連製品
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 152840-81-8(Valine-1-13C (9CI))
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
